N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide
Description
N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide is a synthetic organic compound with a complex structure It contains a piperidine ring substituted with a fluoro-methylpyridine moiety and an ethanesulfonamide group
Properties
IUPAC Name |
N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3O2S/c1-4-21(19,20)17(3)13-5-7-18(8-6-13)14-10-12(15)9-11(2)16-14/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVVVNOIPUCTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1CCN(CC1)C2=NC(=CC(=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the fluoro-methylpyridine moiety: This step involves the substitution of a hydrogen atom on the piperidine ring with a fluoro-methylpyridine group using appropriate reagents and catalysts.
Attachment of the ethanesulfonamide group: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The fluoro-methylpyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide involves its interaction with specific molecular targets. The fluoro-methylpyridine moiety is known to interact with certain enzymes or receptors, modulating their activity. The piperidine ring and sulfonamide group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-fluoro-2-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide: Similar structure but with a different substitution pattern on the pyridine ring.
N-[1-(4-chloro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, which can significantly influence its chemical properties and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
